REACTION_CXSMILES
|
I[C:2]1[N:3]=[CH:4][N:5]2[CH:9]=[CH:8][S:7][C:6]=12.O1C=C[CH:12]=[C:11]1P(C1OC=CC=1)C1OC=CC=1.C(C([Sn])=C(CCCC)CCCC)CCC.C(=O)([O-])O.[Na+]>CN1C(=O)CCC1.[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1>[CH:11]([C:2]1[N:3]=[CH:4][N:5]2[CH:9]=[CH:8][S:7][C:6]=12)=[CH2:12] |f:3.4,6.7.8.9.10,^1:27|
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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IC=1N=CN2C1SC=C2
|
Name
|
|
Quantity
|
558 mg
|
Type
|
reactant
|
Smiles
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O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
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Name
|
|
Quantity
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6.42 mL
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Type
|
reactant
|
Smiles
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C(CCC)C(=C(CCCC)CCCC)[Sn]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
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Name
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Quantity
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50 mL
|
Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the mixture was reacted at 70° C. for 1.5 hours
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Duration
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1.5 h
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Type
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EXTRACTION
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Details
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extracted two times with 200 ml of ethyl acetate
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Type
|
WASH
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Details
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washed three times with 200 ml of saline
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (dichloromethane:ethyl acetate=15:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1N=CN2C1SC=C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |